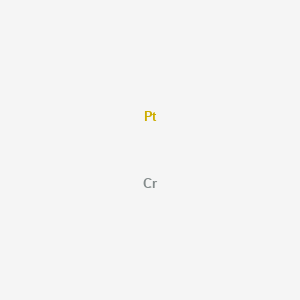

Chromium--platinum (1/1)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chromium–platinum (1/1) is a compound consisting of equal parts chromium and platinum. Both elements belong to the transition metals group in the periodic table and exhibit unique properties that make their combination particularly interesting for various applications. Chromium is known for its hardness and high melting point, while platinum is renowned for its catalytic properties and resistance to corrosion.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of chromium–platinum (1/1) typically involves the co-deposition of chromium and platinum from their respective salts in an electrochemical cell. The process requires a controlled environment to ensure the correct stoichiometry and uniform distribution of both metals. The reaction conditions often include:

Electrolyte Solution: A mixture of chromium and platinum salts dissolved in an acidic medium.

Electrode Material: Typically, a conductive substrate like graphite or a metal electrode.

Current Density: Carefully controlled to ensure the simultaneous reduction of both metal ions.

Industrial Production Methods

In industrial settings, the production of chromium–platinum (1/1) may involve high-temperature reduction processes. For instance, a mixture of chromium oxide and platinum oxide can be reduced in a hydrogen atmosphere at elevated temperatures to yield the desired compound. This method ensures high purity and uniformity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Chromium–platinum (1/1) can undergo various chemical reactions, including:

Oxidation: Both chromium and platinum can form oxides when exposed to oxygen at high temperatures.

Reduction: The compound can be reduced back to its metallic form using hydrogen or other reducing agents.

Substitution: Chromium–platinum (1/1) can participate in substitution reactions where one of the metals is replaced by another metal in the compound.

Common Reagents and Conditions

Oxidizing Agents: Oxygen, potassium permanganate, and nitric acid.

Reducing Agents: Hydrogen gas, sodium borohydride, and hydrazine.

Reaction Conditions: High temperatures (above 500°C) and controlled atmospheres (inert or reducing).

Major Products

Oxides: Chromium oxide (Cr2O3) and platinum oxide (PtO2).

Metallic Forms: Pure chromium and platinum metals.

Aplicaciones Científicas De Investigación

Chromium–platinum (1/1) has a wide range of applications in scientific research, including:

Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.

Material Science: It is studied for its unique mechanical and thermal properties, making it suitable for high-temperature applications.

Electronics: The compound’s conductive properties are explored for use in electronic devices and sensors.

Biomedical Research: Chromium–platinum (1/1) is investigated for its potential use in medical implants and drug delivery systems due to its biocompatibility and resistance to corrosion.

Mecanismo De Acción

The mechanism by which chromium–platinum (1/1) exerts its effects is primarily through its catalytic properties. The compound can facilitate various chemical reactions by providing an active surface for reactants to interact. The molecular targets and pathways involved include:

Activation of Hydrogen: The compound can adsorb hydrogen molecules and dissociate them into atomic hydrogen, which can then participate in hydrogenation reactions.

Oxidation Reactions: Chromium–platinum (1/1) can activate oxygen molecules, facilitating the oxidation of organic and inorganic substrates.

Comparación Con Compuestos Similares

Similar Compounds

Chromium–nickel (1/1): Similar in terms of mechanical properties but less effective as a catalyst compared to chromium–platinum (1/1).

Platinum–rhodium (1/1): Known for its catalytic properties, especially in automotive catalytic converters, but more expensive than chromium–platinum (1/1).

Uniqueness

Chromium–platinum (1/1) stands out due to its unique combination of hardness, high melting point, and excellent catalytic properties. This makes it particularly valuable in applications requiring both durability and catalytic efficiency.

Propiedades

Número CAS |

160110-59-8 |

|---|---|

Fórmula molecular |

CrPt |

Peso molecular |

247.08 g/mol |

Nombre IUPAC |

chromium;platinum |

InChI |

InChI=1S/Cr.Pt |

Clave InChI |

MMAADVOQRITKKL-UHFFFAOYSA-N |

SMILES canónico |

[Cr].[Pt] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one](/img/structure/B14668889.png)

![1-Ethoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14668913.png)

![Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]-](/img/structure/B14668926.png)

![4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14668947.png)